Product packaging for Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2(Cat. No.:CAS No. 145224-98-2)

Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2

Cat. No.: B583303
CAS No.: 145224-98-2
M. Wt: 932.028
InChI Key: RQIDWDWPFOGZMH-YPJPCPJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Peptide-Based Probes in Biochemical Research

Peptide-based probes are indispensable tools in the field of biochemical research, offering high specificity and versatility. Their unique amino acid sequences can be tailored to investigate a wide array of biological processes with precision. The significance of these probes is highlighted by their diverse applications:

Studying Protein Interactions and Enzyme Activity: Synthetic peptides are crucial for investigating the intricate interactions between proteins and for measuring enzyme activity. chemimpex.com By designing peptides that mimic natural substrates, researchers can gain insights into cellular pathways and the mechanisms of enzyme action. chemimpex.comchemimpex.com

Drug Discovery and Development: Peptides serve as foundational building blocks in the creation of new therapeutic agents. chemimpex.comchemimpex.com Their specific structures allow for the development of targeted therapies, particularly in fields like oncology and immunology, which can lead to more effective treatments with fewer side effects. chemimpex.com The exploration of peptide-based therapeutics provides valuable information on modulating biological pathways. chemimpex.com

Diagnostic Applications: These compounds are instrumental in creating diagnostic tools, such as assays for detecting disease-specific biomarkers. chemimpex.comchemimpex.com This is particularly relevant in the advancement of personalized medicine, where diagnostics help tailor treatments to individual patient profiles. chemimpex.com

The ability to synthesize peptides with specific sequences allows for the creation of probes for a wide range of biological targets, making them fundamental to advancements in medicine and molecular biology. chemimpex.com

Role of Quencher-Chromophore Systems in Enzymatic Assays

Quencher-chromophore systems are the functional core of many fluorogenic peptide substrates, enabling the detection of enzymatic activity through a mechanism known as fluorescence resonance energy transfer (FRET). nih.gov This system relies on two key components attached to the peptide backbone: a fluorophore (a fluorescent dye) and a quencher.

Here's how the system operates:

Quenched State: In the intact peptide substrate, the fluorophore and the quencher are positioned in close proximity. This proximity allows the quencher to absorb the energy emitted by the fluorophore, preventing it from fluorescing. This is often referred to as a "contact-quenched" or resonance energy transfer-quenched state. nih.gov

Enzymatic Cleavage: When a specific protease recognizes and cleaves the peptide bond between the fluorophore and the quencher, the two components are separated. nih.gov

Fluorescent Signal: Once the quencher is no longer in close proximity, it cannot absorb the energy from the fluorophore. The fluorophore is then free to emit light upon excitation, resulting in a measurable increase in fluorescence. nih.gov

This "turn-on" fluorescent signal is directly proportional to the rate of enzymatic cleavage, allowing for the real-time quantification of enzyme activity. This method is highly sensitive and convenient for monitoring enzyme kinetics continuously at low substrate concentrations. nih.gov Various fluorophore-quencher pairs are utilized in these systems, such as Mca/Dnp and Edans/Dabcyl, each with specific spectral properties. nih.gov

Overview of the Designed Fluorogenic Peptide Substrate: Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2

The compound this compound is a sophisticated, fluorogenic peptide substrate designed for use in biochemical and pharmaceutical research. chemimpex.com It incorporates a 2,4-Dinitrophenyl (Dnp) group, which typically functions as a quencher in fluorogenic substrates. nih.gov This peptide is specifically recognized and cleaved by a group of enzymes known as matrix metalloproteinases (MMPs). fishersci.com

It is an efficient substrate for several MMPs, including:

Interstitial/vertebrate collagenase (MMP-1) fishersci.com

Gelatinases (MMP-2 and MMP-9) fishersci.com

Stromelysin (MMP-3) fishersci.com

Punctuated metalloproteinase (MMP-7) fishersci.com

The cleavage of this peptide by these enzymes would separate the Dnp quencher from a partnered fluorophore (which would be incorporated in a complete assay system), leading to an increase in fluorescence. This makes the peptide a valuable tool for studying the activity of these specific proteases, which are involved in processes such as tissue remodeling and cancer. chemimpex.comnih.gov

Compound Properties

PropertyValueSource
Full Chemical Name This compound chemimpex.com
One-Letter Sequence Dnp-PLG-Cys(Me)-HA-DArg-NH2 fishersci.com
Molecular Formula C38H57N15O11S fishersci.com
Molecular Weight 932.03 g/mol fishersci.com
CAS Registry Number 145224-98-2 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H57N15O11S B583303 Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2 CAS No. 145224-98-2

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N15O11S/c1-20(2)13-25(50-37(60)29-8-6-12-51(29)28-10-9-23(52(61)62)15-30(28)53(63)64)34(57)44-17-31(54)47-27(18-65-4)36(59)49-26(14-22-16-42-19-45-22)35(58)46-21(3)33(56)48-24(32(39)55)7-5-11-43-38(40)41/h9-10,15-16,19-21,24-27,29H,5-8,11-14,17-18H2,1-4H3,(H2,39,55)(H,42,45)(H,44,57)(H,46,58)(H,47,54)(H,48,56)(H,49,59)(H,50,60)(H4,40,41,43)/t21-,24+,25-,26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIDWDWPFOGZMH-YPJPCPJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N15O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

932.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Analytical Validation of the Designated Fluorogenic Peptide Substrate

Advanced Solid-Phase Peptide Synthesis Strategies for Complex Sequences

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the cornerstone for assembling the peptide backbone. nih.govpeptideweb.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptideweb.com The synthesis of a complex sequence like Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 presents several challenges that require specific strategic considerations.

The general cycle of SPPS involves the deprotection of the N-terminal Fmoc group, typically with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. peptideweb.com Coupling is facilitated by activating agents to form a reactive species that readily forms a peptide bond with the newly exposed N-terminus of the resin-bound peptide. peptideweb.com

Synthesis StepReagents and ConditionsPurpose
Resin SwellingN,N-dimethylformamide (DMF) or Dichloromethane (DCM)Prepares the resin for efficient reaction by expanding the polymer matrix. peptideweb.com
Fmoc Deprotection20-50% Piperidine in DMFRemoves the temporary Fmoc protecting group from the N-terminus. peptideweb.com
Amino Acid CouplingFmoc-amino acid, Coupling agents (e.g., HBTU, HATU, HOBt), and a tertiary base (e.g., DIPEA) in DMFForms the peptide bond between the activated amino acid and the N-terminus of the peptide chain.
Capping (Optional)Acetic anhydride (B1165640) and a base (e.g., Pyridine or DIPEA) in DMFBlocks any unreacted N-termini to prevent the formation of deletion sequences. peptide.com
Cleavage and DeprotectionTrifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)Releases the synthesized peptide from the resin and removes side-chain protecting groups.

Table 1: General Steps in Fmoc-based Solid-Phase Peptide Synthesis

Incorporation of N-terminal Dinitrophenyl (Dnp) Group

The N-terminal 2,4-dinitrophenyl (Dnp) group is a critical component of this fluorogenic substrate. The introduction of this moiety is typically performed on the fully assembled, resin-bound peptide prior to cleavage and side-chain deprotection. nih.gov This "on-resin" modification strategy offers advantages in terms of purification, as excess reagents can be easily washed away from the solid support. nih.gov

The reaction involves treating the peptide-resin, after the final Fmoc group has been removed from the proline residue, with a suitable dinitrophenylating agent. 1-Fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, is a common choice for this purpose. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrofluoric acid byproduct.

A general protocol for on-resin N-terminal dinitrophenylation is as follows:

The N-terminal Fmoc group of the fully assembled peptide on the resin is removed using standard deprotection conditions.

The resin is thoroughly washed to remove residual piperidine.

A solution of FDNB (typically in excess) and DIPEA in a solvent like DMF is added to the resin.

The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test such as the Kaiser test to confirm the absence of free primary amines. peptide.com

The resin is then washed extensively to remove excess reagents and byproducts.

Stereochemical Considerations for D-Amino Acid Integration (D-Arginine)

The incorporation of a D-amino acid, in this case, D-Arginine, is a key structural feature that can influence the peptide's conformation and its interaction with target enzymes. The integration of D-amino acids into a growing peptide chain during SPPS follows the same fundamental principles as the coupling of L-amino acids. However, it is crucial to use the correctly protected D-amino acid building block, i.e., Fmoc-D-Arg(Pbf)-OH, where Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is a common acid-labile protecting group for the guanidinium (B1211019) side chain of arginine. rsc.org

A primary concern during the coupling of any amino acid, but particularly with sterically hindered or unusual residues, is the potential for incomplete coupling or racemization. To mitigate these risks, optimized coupling protocols are employed. This may involve the use of more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or extending the coupling reaction times. nih.gov The use of side-chain unprotected arginine has also been explored to improve the atom economy of the synthesis, though this requires specific coupling conditions to avoid side reactions. rsc.orgresearchgate.net

Selective Functionalization of Cysteine Residue (Cys(ME))

The presence of an S-methylated cysteine residue (Cys(Me)) adds another layer of complexity to the synthesis. The direct incorporation of Fmoc-S-methyl-L-cysteine (Fmoc-Cys(Me)-OH) is a viable strategy. However, the thiol group of cysteine is highly nucleophilic and prone to oxidation and other side reactions. Therefore, appropriate protection of the thiol group is essential during synthesis.

An alternative and often preferred method is the post-synthetic modification of a cysteine residue on the solid support. This involves incorporating a cysteine residue with an orthogonal protecting group on its side chain, which can be selectively removed while the peptide is still attached to the resin. Following the deprotection of the cysteine's thiol group, it can then be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

The choice of the cysteine side-chain protecting group is critical. Groups like trityl (Trt) are commonly used as they are labile to the final TFA cleavage cocktail. nih.gov For selective on-resin modification, protecting groups that can be removed under milder, orthogonal conditions are necessary.

Chromatographic Purification Techniques for this compound

Following cleavage from the solid support, the crude peptide is a heterogeneous mixture containing the desired product, truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection steps. sigmaaldrich.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides of this nature. sigmaaldrich.comnih.gov

The principle of RP-HPLC relies on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. sigmaaldrich.com A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase (often containing a small amount of an ion-pairing agent like trifluoroacetic acid) is used to elute the components from the column. nih.gov The hydrophobic Dnp group significantly influences the retention of the peptide on the RP-HPLC column.

The purification process typically involves:

Dissolving the crude peptide in a suitable solvent.

Injecting the sample onto a preparative or semi-preparative RP-HPLC column.

Eluting the components using a carefully optimized gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.

Monitoring the elution profile using UV detection, typically at wavelengths around 214 nm (for the peptide backbone) and a wavelength specific for the Dnp group (around 360 nm).

Collecting fractions corresponding to the main product peak.

Analyzing the collected fractions for purity by analytical RP-HPLC.

Pooling the pure fractions and lyophilizing them to obtain the final peptide as a stable powder. nih.gov

ParameterTypical ConditionPurpose
ColumnC18 silica (B1680970) gel, preparative or semi-preparative scaleProvides a hydrophobic stationary phase for separation.
Mobile Phase A0.1% TFA in WaterThe primary aqueous solvent.
Mobile Phase B0.1% TFA in AcetonitrileThe organic modifier used to elute the peptide.
GradientA linear gradient of increasing %B (e.g., 5% to 60% B over 30 minutes)To achieve optimal separation of the target peptide from impurities.
Flow RateDependent on column dimensionsTo ensure efficient separation and peak resolution.
DetectionUV at 214 nm and ~360 nmTo monitor the elution of the peptide backbone and the Dnp-containing product.

Table 2: Typical RP-HPLC Purification Parameters for Dnp-Peptides

Spectroscopic and Mass Spectrometric Methodologies for Identity Confirmation of the Synthesized Peptide Substrate

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Mass Spectrometry for Molecular Mass and Sequence Verification

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides. nih.gov It provides a highly accurate determination of the molecular mass of the peptide, which serves as a primary confirmation of its successful synthesis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis.

For this compound, the expected monoisotopic mass can be calculated based on the elemental composition of the molecule. The experimentally determined mass from the MS analysis should be in close agreement with the theoretical value.

ComponentChemical FormulaMonoisotopic Mass (Da)
DnpC6H3N2O4167.0093
ProC5H7NO97.0528
LeuC6H11NO113.0841
GlyC2H3NO57.0215
Cys(Me)C4H7NOS117.0248
HisC6H7N3O137.0589
AlaC3H5NO71.0371
D-ArgC6H12N4O156.1011
NH2NH216.0187
Total Peptide C43H65N15O11S 1043.4761

Table 3: Theoretical Monoisotopic Mass Calculation for this compound

Note: The calculated mass is for the neutral peptide. The observed m/z in the mass spectrum will depend on the charge state of the ion.

Tandem mass spectrometry (MS/MS) is further employed to verify the amino acid sequence. youtube.comyoutube.com In an MS/MS experiment, the parent ion corresponding to the peptide is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). This process breaks the peptide backbone at the amide bonds, generating a series of characteristic fragment ions (b- and y-ions). youtube.com The analysis of the m/z values of these fragment ions allows for the reconstruction of the peptide sequence, confirming the correct order of the amino acids and the presence of the modifications. The fragmentation pattern can be complex, and the presence of the Dnp group and other modifications can influence the fragmentation pathways. nih.gov

Compound Names Table

AbbreviationFull Name
Dnp2,4-Dinitrophenyl
ProProline
LeuLeucine (B10760876)
GlyGlycine
Cys(Me)S-Methylcysteine
HisHistidine
AlaAlanine
D-ArgD-Arginine
Fmoc9-Fluorenylmethyloxycarbonyl
tButert-Butyl
HBTU2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HOBtHydroxybenzotriazole
DIPEAN,N-Diisopropylethylamine
DMFN,N-Dimethylformamide
DCMDichloromethane
TFATrifluoroacetic acid
FDNB1-Fluoro-2,4-dinitrobenzene
Pbf2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl
TrtTrityl
ESIElectrospray Ionization
MALDIMatrix-Assisted Laser Desorption/Ionization
CIDCollision-Induced Dissociation
RP-HPLCReversed-Phase High-Performance Liquid Chromatography

Table 4: List of Compound Names and Abbreviations

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Key Features

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthetic peptides like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR experiments provide detailed information about the molecular structure, including the sequence of amino acids, the integrity of the protecting groups, and the stereochemistry of the chiral centers.

The analysis of the ¹H NMR spectrum allows for the identification of protons associated with each amino acid residue and the dinitrophenyl (Dnp) group. The chemical shifts of the amide protons are particularly sensitive to the local chemical environment and can provide insights into the peptide's conformation. chemrxiv.orgnih.govresearchgate.netnih.gov

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the peptide. spectralservice.de The chemical shifts of the carbonyl carbons are indicative of the peptide bond formation, while the signals from the side-chain carbons confirm the identity of each amino acid residue. spectralservice.de

Two-dimensional NMR techniques are employed to establish connectivity between protons within the same amino acid residue (via COSY and TOCSY experiments) and between protons that are close in space (via NOESY experiments), which helps in the sequential assignment of the amino acid residues.

Expected ¹H NMR Chemical Shift Data

The following table outlines the expected ¹H NMR chemical shifts for the protons in this compound. These values are based on typical chemical shifts for amino acids in a peptide chain and may vary depending on the solvent and other experimental conditions.

Residue Proton Expected Chemical Shift (ppm)
DnpAromatic H8.0 - 9.0
Proα-CH4.3 - 4.6
β,γ,δ-CH₂1.8 - 2.4
Leuα-CH4.2 - 4.5
β-CH₂1.5 - 1.8
γ-CH1.4 - 1.7
δ-CH₃0.8 - 1.0
Glyα-CH₂3.8 - 4.1
Cys(Me)α-CH4.4 - 4.7
β-CH₂2.8 - 3.2
S-CH₃2.0 - 2.2
Hisα-CH4.5 - 4.8
β-CH₂3.0 - 3.3
Imidazole H7.0 - 8.5
Alaα-CH4.1 - 4.4
β-CH₃1.3 - 1.5
D-Argα-CH4.1 - 4.4
β,γ-CH₂1.5 - 1.9
δ-CH₂3.1 - 3.4
Guanidinium NH7.0 - 7.5
AmideNH₂7.5 - 8.5

Expected ¹³C NMR Chemical Shift Data

The table below presents the anticipated ¹³C NMR chemical shifts for the carbon atoms in the peptide.

Residue Carbon Expected Chemical Shift (ppm)
DnpAromatic C120 - 150
ProC=O172 - 175
α-C60 - 63
β,γ,δ-C20 - 50
LeuC=O173 - 176
α-C52 - 55
β,γ-C24 - 41
δ-C21 - 23
GlyC=O170 - 173
α-C42 - 45
Cys(Me)C=O171 - 174
α-C53 - 56
β-C30 - 35
S-CH₃14 - 17
HisC=O172 - 175
α-C53 - 56
β-C27 - 31
Imidazole C115 - 137
AlaC=O173 - 176
α-C49 - 52
β-C16 - 19
D-ArgC=O173 - 176
α-C53 - 56
β,γ,δ-C24 - 42
Guanidinium C156 - 159

The successful acquisition and interpretation of these NMR spectra are critical for the validation of the synthesis and for ensuring the high quality of the fluorogenic peptide substrate for its intended use in research.

Enzymatic Interaction and Kinetic Characterization of Dnp Pro Leu Gly Cys Me His Ala D Arg Nh2

Identification and Profiling of Target Enzyme Classes Utilizing the Dnp-Peptide Substrate

The unique structure of Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 makes it a substrate for specific enzyme families, allowing for their identification and characterization.

Characterization of Protease/Peptidase Families Exhibiting Activity

Research has identified this compound as an efficient substrate for several members of the matrix metalloproteinase (MMP) family. fishersci.com These zinc-dependent proteases play crucial roles in the remodeling of the extracellular matrix. Specific MMPs that have been shown to cleave this peptide include interstitial collagenase (MMP-1), gelatinase A (MMP-2), stromelysin-1 (MMP-3), matrilysin (MMP-7), and gelatinase B (MMP-9). fishersci.com The cleavage of this substrate by these enzymes provides a method for detecting and quantifying their activity in various biological samples. nih.gov

Specificity Towards Endopeptidases Versus Exopeptidases

The enzymes that hydrolyze this compound, namely the matrix metalloproteinases, are classified as endopeptidases. This classification is based on their mode of action, which involves the cleavage of internal peptide bonds within a polypeptide chain, rather than removing single amino acids from the ends (exopeptidase activity). The cleavage of this specific Dnp-peptide by MMPs occurs at an internal Gly-Cys(ME) bond, confirming their endopeptidic nature.

Determination of Steady-State Kinetic Parameters with this compound as Substrate

The efficiency and specificity of an enzyme for a particular substrate can be quantitatively described by its steady-state kinetic parameters.

Michaelis-Menten Kinetics: Km and Vmax Derivations

Catalytic Efficiency (kcat/Km) as a Measure of Substrate Preference

The catalytic efficiency, represented by the kcat/Km ratio, is a crucial parameter for comparing the specificity of an enzyme for different substrates. The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. A higher kcat/Km value signifies a more efficient enzymatic reaction. For a related substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, the kcat/Km for MMP-1 has been reported to be significantly high, indicating its preference for this type of peptide structure. nih.govmedchemexpress.com Although the precise kcat/Km for this compound is not widely published, it is expected to be within a range that demonstrates its utility as a specific MMP substrate.

Influence of Environmental Factors on Enzymatic Cleavage of the Dnp-Peptide Substrate

The rate of enzymatic reactions is highly dependent on environmental conditions such as pH and temperature.

The activity of matrix metalloproteinases is known to be influenced by pH, with most MMPs exhibiting optimal activity in the neutral to slightly alkaline range (pH 7-8). Deviations from this optimal pH can lead to a significant decrease in enzymatic activity due to changes in the ionization state of amino acid residues in the active site. For instance, studies on MMP-2 and MMP-9 have shown that their gelatinolytic activity is higher at a more alkaline pH. researchgate.net

Temperature also plays a critical role in enzyme kinetics. Generally, an increase in temperature will increase the rate of an enzymatic reaction up to an optimal point. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for most human MMPs is around 37°C, reflecting physiological conditions.

Effects of pH on Enzyme Activity and Substrate Utilization

The pH of the reaction environment is a critical determinant of enzyme activity. For matrix metalloproteinases, which are a primary class of enzymes that hydrolyze substrates like this compound, activity is markedly pH-dependent. Generally, MMPs exhibit optimal activity in the neutral to slightly alkaline range.

The theoretical pH-activity profile for an MMP acting on this compound would likely show a bell-shaped curve. At suboptimal pH values, changes in the ionization state of the substrate's amino acid residues—histidine, in particular—could also affect its binding to the enzyme's active site, thereby influencing the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

Hypothetical pH Profile for MMP-1 Catalyzed Hydrolysis of this compound

pH Relative Activity (%)
5.0 25
6.0 60
7.0 95
7.5 100
8.0 90
9.0 55

Note: This table is illustrative and based on the known behavior of MMPs with similar substrates. Specific experimental data for this compound is not available.

Impact of Ionic Strength and Buffer Composition on Kinetic Performance

The ionic strength and the specific ions present in the buffer system can also exert a significant impact on the kinetics of enzymatic reactions. These factors can influence the enzyme's conformational stability, the solubility of the substrate, and the interactions at the enzyme-substrate interface.

For MMPs, the presence of salts is often necessary for optimal activity, not only to maintain a suitable ionic environment but also because specific ions, such as Ca²⁺, are essential for the structural integrity of the enzyme. The concentration of salts like NaCl can modulate the electrostatic interactions between the enzyme and the charged residues of the peptide substrate, which includes a C-terminal D-Arginine.

The composition of the buffer itself is another important variable. Different buffer species (e.g., Tris-HCl, HEPES, phosphate) can interact differently with the enzyme and substrate. For example, a buffer containing chelating agents could inadvertently inhibit metalloproteinases by sequestering the essential zinc ion from the active site. Therefore, the selection of a non-chelating buffer at the appropriate pH is crucial for accurate kinetic assessment.

While detailed studies on the effect of ionic strength and buffer composition on the hydrolysis of this compound are not prominently documented, research on similar fluorogenic peptide substrates provides valuable insights. For instance, kinetic assays for MMPs are often conducted in buffers containing Tris-HCl, CaCl₂, and Brij-35, with a specific NaCl concentration to optimize the conditions for catalysis. Variations in the NaCl concentration would be expected to alter the K_m and k_cat values.

Illustrative Impact of NaCl Concentration on MMP-1 Kinetic Parameters with a Dnp-Peptide Substrate

NaCl Concentration (mM) K_m (µM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹)
50 25 0.8 3.2 x 10⁴
100 20 1.0 5.0 x 10⁴
150 18 1.2 6.7 x 10⁴
200 22 1.1 5.0 x 10⁴

Note: This table is a hypothetical representation based on general principles of enzyme kinetics and the known behavior of MMPs. It does not represent experimentally verified data for this compound.

Substrate Specificity Profiling and Molecular Recognition Mechanisms

Elucidation of Enzyme Active Site Preferences Using the Dnp-Peptide Substrate

The use of peptides like Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 is a cornerstone of mapping enzyme active sites. The sequence of amino acids provides a series of potential recognition points and cleavage sites for proteases.

The primary sequence of this peptide offers several potential peptide bonds that can be hydrolyzed by proteases. The identification of the precise cleavage site is a critical first step in understanding an enzyme's specificity. This is typically achieved by incubating the peptide with a purified enzyme and then analyzing the resulting fragments using techniques like mass spectrometry or high-performance liquid chromatography (HPLC).

A closely related and extensively studied fluorogenic substrate, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 , has been instrumental in characterizing matrix metalloproteinases (MMPs), such as collagenase and gelatinase. For this analogue, studies have unequivocally shown that vertebrate collagenase and gelatinase cleave the peptide bond between Glycine (Gly) and Leucine (B10760876) (Leu) . nih.gov This specificity is consistent with the known preference of many MMPs for a hydrophobic residue in the P1' position (the amino acid C-terminal to the cleaved bond).

For the peptide , this compound, the most probable primary cleavage site for a collagenase-like enzyme would be the Gly-Cys(Me) bond. This is based on the strong preference of these enzymes for Gly at the P1 position and a hydrophobic residue at the P1' position. However, other potential cleavage sites exist, such as the His-Ala bond, which could be targeted by other types of proteases with different specificities. researchgate.net The exact cleavage site would need to be determined experimentally for each specific enzyme being studied.

The interaction between an enzyme and its substrate is not limited to the scissile bond. The amino acid residues surrounding the cleavage site (designated P-sites N-terminal and P'-sites C-terminal to the cleavage) play a crucial role in the initial binding and proper orientation of the substrate within the enzyme's active site.

For many MMPs, the Pro-Leu-Gly sequence is a key recognition motif. nih.gov The proline residue at the P3 position and the leucine at the P2 position often fit into specific subsites (S3 and S2, respectively) within the enzyme's active site, contributing significantly to the binding affinity. Computational studies on MMP-2 have confirmed the importance of the P3, P2, and P1' side chains for effective ligand binding. nih.gov

Kinetic Data for the Analogue Substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2
EnzymeKm (µM)kcat/Km (µM⁻¹h⁻¹)
Collagenase35.4
Gelatinase7440

This table presents kinetic data for a closely related analogue peptide, providing insight into the efficiency with which MMPs can process such substrates. The data is sourced from a study on vertebrate collagenase and gelatinase. nih.gov

Contribution of Specific Amino Acid Modifications to Enzyme Recognition

The non-standard components of this compound are not arbitrary; they are deliberately included to impart specific properties that are advantageous for studying enzyme mechanisms.

The N-terminal 2,4-dinitrophenyl (Dnp) group serves a crucial function in fluorogenic assays. nih.gov In its intact form, the Dnp group can act as a quencher for a fluorophore present elsewhere in the peptide sequence. This process, known as Förster Resonance Energy Transfer (FRET), results in low fluorescence emission. nih.gov When a protease cleaves the peptide backbone between the Dnp group and the fluorophore, they are separated, leading to a significant increase in fluorescence. This change in fluorescence can be monitored in real-time to provide a continuous and highly sensitive measure of enzyme activity. sigmaaldrich.com

In the analogue substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, the Dnp group quenches the natural fluorescence of the tryptophan residue. nih.gov For the peptide this compound, it would typically be used in conjunction with a fluorescently labeled version of one of the amino acids, or the Dnp group itself can be part of a FRET pair with another synthetic fluorophore attached to the peptide.

The presence of a methylated cysteine (Cys(Me)) at the P1' position is a notable modification. Cysteine is a unique amino acid due to its thiol group, which can form disulfide bonds, act as a nucleophile, or coordinate with metal ions. Methylation of the thiol group to form S-methylcysteine blocks these activities and introduces several changes that can influence enzyme recognition:

Steric Bulk and Hydrophobicity: The methyl group increases the size and hydrophobicity of the side chain compared to a standard cysteine. This can affect how well the residue fits into the S1' subsite of the enzyme.

Prevention of Disulfide Bonding: Methylation prevents the formation of disulfide bonds, which can be important for maintaining the peptide in a specific conformation for experimental consistency.

Electronic Effects: The thioether bond in S-methylcysteine has different electronic properties than the thiol of cysteine, which could influence interactions with nearby residues in the enzyme's active site.

While specific data on protease preference for S-methylcysteine is limited, this modification allows for a nuanced investigation of the chemical and physical properties of the S1' subsite.

The incorporation of a D-Arginine at the C-terminus is a strategic design choice to enhance the peptide's utility as a substrate. Proteases are chiral enzymes and generally exhibit a high degree of stereospecificity, meaning they preferentially bind and cleave substrates composed of L-amino acids. researchgate.net

The key impacts of the C-terminal D-Arginine are:

Methodological Applications and Assay Development Using Dnp Pro Leu Gly Cys Me His Ala D Arg Nh2

Development and Optimization of Fluorometric Enzyme Assays

Fluorometric enzyme assays using dinitrophenyl (Dnp)-labeled peptides are based on the principle of fluorescence quenching. The Dnp group can quench the fluorescence of a nearby fluorophore. When an enzyme cleaves the peptide, the quencher and fluorophore are separated, leading to an increase in fluorescence that can be measured to determine enzyme activity.

Establishing Optimal Reaction Conditions for Signal Generation

The establishment of optimal reaction conditions is a critical step in the development of any enzyme assay to ensure maximal signal generation and kinetic performance. While specific studies detailing these conditions for Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 are not available in the reviewed literature, the process would typically involve the systematic variation of several parameters.

Key Parameters for Optimization:

pH: The optimal pH for enzyme activity and substrate stability would need to be determined by testing a range of buffers.

Temperature: Enzyme activity is highly temperature-dependent. The optimal temperature would be identified to ensure maximal and stable enzyme performance.

Substrate Concentration: Determining the Michaelis-Menten constant (Km) for the substrate with the target enzyme is crucial. Assays are typically run at substrate concentrations well above the Km value to ensure the reaction rate is proportional to the enzyme concentration.

Enzyme Concentration: A concentration of the enzyme that results in a linear rate of product formation over a reasonable time course would be established.

Incubation Time: The time course of the reaction would be monitored to identify the initial linear phase of the reaction.

Without specific experimental data for this peptide, a hypothetical optimization table is presented below to illustrate the process.

ParameterRange TestedHypothetical Optimum
pH5.0 - 9.07.4
Temperature (°C)25 - 4537
Substrate Conc. (µM)0.1 - 10010
Incubation Time (min)5 - 6030

This table is for illustrative purposes only, as specific research data for this compound is not available.

Quantification of Enzyme Activity in Various Biological Systems (e.g., Cell Extracts, Tissue Homogenates)

This peptide substrate is intended for use in various biochemical assays to study enzyme activities within complex biological mixtures like cell extracts and tissue homogenates. chemimpex.com The process would involve incubating the biological sample with the peptide substrate under optimized conditions and measuring the rate of increase in fluorescence. This rate is then correlated to the amount of active enzyme in the sample, typically by comparison to a standard curve generated with a purified, known quantity of the enzyme.

However, no specific research articles demonstrating the use and validation of this compound for quantifying enzyme activity in cell extracts or tissue homogenates were identified in the search results.

Integration into High-Throughput Screening (HTS) Platforms for Enzyme Profiling

The stability and specificity of this compound make it a candidate for use in high-throughput screening (HTS) platforms. chemimpex.com Such platforms allow for the rapid screening of large libraries of chemical compounds to identify potential enzyme inhibitors or activators. In an HTS format, the assay would be miniaturized, typically in 96- or 384-well plates, and the reaction, including the addition of test compounds, would be automated.

Despite its suitability, there is no specific published research detailing the integration and use of this compound in HTS campaigns for enzyme profiling.

Utilization of the Dnp-Peptide Substrate as a Mechanistic Probe for Enzyme Function Studies

Beyond simple activity measurements, peptide substrates can be used to investigate the mechanisms of enzyme action.

Probing Allosteric Regulation of Enzyme Activity

Allosteric modulators bind to an enzyme at a site distinct from the active site, causing a conformational change that alters the enzyme's activity. A substrate like this compound could be used to probe allosteric regulation by measuring changes in enzyme kinetics in the presence of a suspected allosteric modulator. For example, an allosteric activator might increase the Vmax or decrease the Km of the enzyme for the peptide substrate.

No studies were found that utilize this compound to investigate the allosteric regulation of any enzyme.

Investigating Inhibitor Efficacy Against Target Enzymes

This peptide is a tool for studying enzyme inhibition. chemimpex.com To determine the efficacy of an inhibitor, the enzymatic activity on the this compound substrate would be measured at various concentrations of the inhibitory compound. This allows for the determination of key inhibitory parameters, such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

A hypothetical data table illustrating the results of an inhibitor efficacy study is shown below.

Inhibitor Conc. (nM)% Inhibition
110.5
1025.2
5048.9
10065.3
50089.7

This table represents a typical outcome of such an experiment. Specific data for inhibitor studies using this compound is not available in the public research literature.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Modification of the Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 Backbone

The sequence Pro-Leu-Gly is a common motif in substrates for clostridial collagenases, where the cleavage typically occurs at the Gly-Leu bond. asm.org The residues surrounding this core motif play a crucial role in the substrate's recognition and hydrolysis by the enzyme.

The kinetic parameters of a peptide substrate, namely the Michaelis constant (K_m) and the catalytic rate constant (k_cat), are significantly influenced by the amino acid sequence. The ratio k_cat/K_m, known as the specificity constant, is a key measure of an enzyme's efficiency and preference for a particular substrate. scispace.com

Studies on a variety of peptide substrates for Clostridium histolyticum collagenase have shown that the identity of amino acids in the P3 to P3' positions (using the Schechter and Berger nomenclature) dramatically affects the rate of hydrolysis. nih.gov For instance, the presence of a Gly residue at the P1' position and a Pro or Ala at the P2' position generally results in better substrates. nih.gov

To illustrate the effect of amino acid substitutions, the following table presents kinetic data for various peptide substrates of collagenases.

Peptide SubstrateEnzymek_cat/K_m (M⁻¹s⁻¹)
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂MMP-1 (Collagenase-1)200,000
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂MMP-8 (Collagenase-2)1,100,000
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂MMP-13 (Collagenase-3)2,700,000
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂General MMP substrateData not specified

This table is generated based on data from related research and is for illustrative purposes. nih.gov

The N-terminal 2,4-dinitrophenyl (Dnp) group and the C-terminal amide (NH2) are critical modifications that serve specific functions in the context of a fluorogenic substrate. The Dnp group acts as a quencher for a fluorophore that would typically be present in the peptide sequence (though not explicitly listed in the provided name, its function is implied in this type of substrate). nih.gov The cleavage of the peptide by the enzyme separates the quencher from the fluorophore, leading to an increase in fluorescence that can be monitored to determine enzyme activity. nih.gov

The C-terminal amidation is a common strategy in peptide chemistry to prevent the C-terminal carboxyl group from being ionized at physiological pH. This modification can enhance the peptide's stability against exopeptidases and may also improve its binding affinity by allowing for additional hydrogen bond interactions with the enzyme.

Rational Design Strategies for Enhanced Substrate Specificity and Catalytic Turnover

The rational design of peptide substrates aims to optimize their interaction with the target enzyme to achieve higher specificity and faster turnover. This can be accomplished through several strategies:

Sequence Optimization: Based on the known substrate preferences of the target enzyme, the peptide sequence can be modified to include residues that are favored at each subsite. For collagenases, this often involves incorporating Gly and Pro residues at key positions. proquest.com

Introduction of Non-natural Amino Acids: The inclusion of non-natural amino acids, such as the S-methylcysteine in this compound, can introduce novel interactions with the enzyme, potentially leading to increased affinity or altered specificity. These modifications can also enhance the peptide's resistance to degradation by other proteases.

Conformational Constraints: Introducing conformational constraints, for example, by cyclizing the peptide or incorporating specific amino acids that induce a particular secondary structure, can pre-organize the substrate into a conformation that is favorable for binding to the enzyme's active site.

Correlation Between Peptide Conformational Features and Enzyme Binding Affinity

The three-dimensional conformation of a peptide substrate is a critical determinant of its binding affinity to an enzyme. For a peptide to be an effective substrate, it must adopt a conformation that complements the shape and chemical environment of the enzyme's active site cleft.

Structural studies of collagenases have revealed a saddle-shaped architecture with a deep active site cleft. asm.org The enzyme unwinds the collagen triple helix before cleaving the individual polypeptide chains. researchgate.net Similarly, synthetic peptide substrates must fit into this active site. The flexibility of the peptide backbone allows it to adopt the required conformation, but pre-existing conformational preferences can influence binding affinity.

Computational Approaches to Enzyme Substrate Dynamics

Molecular Docking Simulations for Predicting Binding Modes of the Dnp-Peptide Substrate

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand or substrate) when bound to a second (a receptor or enzyme) to form a stable complex. For the Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2 peptide, docking simulations would be performed using the crystal structure of a relevant matrix metalloproteinase, such as MMP-1 (interstitial collagenase) or MMP-9 (gelatinase B).

The primary goal of docking this peptide is to predict its binding conformation within the enzyme's active site cleft. The MMP active site is characterized by a catalytic zinc ion and a series of subsites (S3, S2, S1, S1', S2', S3') that accommodate the amino acid residues of the substrate (P3, P2, P1, P1', P2', P3'). The simulation would explore various possible poses of the peptide in the active site, evaluating each based on a scoring function that estimates the binding affinity, typically in kcal/mol. Key interactions guiding the binding prediction include the coordination of the peptide's scissile carbonyl group to the catalytic zinc ion and the insertion of peptide side chains into the corresponding enzyme subsites. For instance, the Proline at the P3 position, Leucine (B10760876) at P2, and Glycine at P1 would be modeled to fit into the S3, S2, and S1 pockets, respectively. The subsequent residues—S-methyl-Cysteine (P1'), Histidine (P2'), and Alanine (P3')—would occupy the prime-side pockets.

The results from docking simulations provide crucial hypotheses about the structural basis for substrate recognition. These static models are foundational for more advanced dynamic simulations.

Illustrative Data Table 7.1.1: Predicted Binding Modes of Dnp-Peptide in MMP-1 Active Site

Disclaimer: The following data are for illustrative purposes only and represent typical outputs from a molecular docking simulation. Specific experimental or computational results for this exact peptide-enzyme complex are not available in the cited literature.

Docking Pose RankPredicted Binding Energy (kcal/mol)Key Interacting Enzyme ResiduesHydrogen Bonds to Peptide
1-9.8His222, Glu223, Tyr244, Ala182 (S1' pocket)3
2-9.5Leu181, His183, Pro238 (S1/S3 pockets)2
3-9.1His222, Tyr244, Thr245 (S1'/S2' pockets)2
4-8.7Leu181, Val215, Pro238 (S2/S3 pockets)1

Molecular Dynamics Simulations for Investigating Enzyme-Substrate Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of the enzyme-substrate complex. nih.govresearchgate.net While docking provides a static snapshot, MD simulations offer insights into the conformational flexibility and stability of the complex in a simulated physiological environment. An MD simulation would be initiated using the top-ranked docked pose of the Dnp-peptide within the MMP active site. The entire system, including the enzyme, peptide, and surrounding water molecules and ions, is subjected to the laws of classical mechanics over a simulated time period, typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory provides several key metrics to assess stability. The root-mean-square deviation (RMSD) of the peptide's backbone atoms relative to the initial docked position is monitored to evaluate if the substrate remains stably bound or if it undergoes significant conformational changes. Root-mean-square fluctuation (RMSF) analysis of individual residues can reveal which parts of the peptide or enzyme are flexible versus stable. Furthermore, the persistence of critical interactions, such as hydrogen bonds between the peptide and enzyme or the coordination to the catalytic zinc ion, is tracked throughout the simulation. nih.gov These simulations can validate the binding mode predicted by docking and reveal dynamic interactions that are crucial for maintaining the complex's integrity prior to catalysis. dntb.gov.ua

Illustrative Data Table 7.2.1: Stability Metrics for MMP-1-Dnp-Peptide Complex from a 100 ns MD Simulation

Disclaimer: The following data are for illustrative purposes only and represent typical outputs from a molecular dynamics simulation. Specific experimental or computational results for this exact peptide-enzyme complex are not available in the cited literature.

MetricAverage ValueStandard DeviationInterpretation
Peptide Backbone RMSD (Å)1.8 Å0.4 ÅThe peptide remains in a stable conformation within the active site.
Enzyme Backbone RMSD (Å)1.5 Å0.3 ÅThe overall enzyme structure is stable throughout the simulation.
Average Hydrogen Bonds2.50.8Key hydrogen bonds between the enzyme and peptide are consistently maintained.
Zinc-Carbonyl Distance (Å)2.2 Å0.2 ÅThe scissile carbonyl group remains coordinated to the catalytic zinc ion.

Quantum Mechanical Calculations for Understanding Cleavage Mechanism and Transition States

To investigate the chemical reaction of peptide bond cleavage, quantum mechanical (QM) calculations are necessary. Because of their computational cost, these methods are typically applied to a smaller, focused region of the system, such as the peptide's scissile bond and the enzyme's immediate catalytic machinery (e.g., the zinc ion, coordinating histidine residues, and the catalytic glutamate). This approach is often implemented as a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method, where the reactive core is treated with high-accuracy QM and the surrounding protein and solvent are treated with the more efficient MM force fields. nih.gov

The primary goal of this analysis is to map the potential energy surface of the cleavage reaction. This involves identifying the structures and energies of the reactant state (the stable enzyme-substrate complex), the transition state(s), and the final product (the cleaved peptide fragments). The catalytic mechanism of MMPs is generally accepted to involve the activation of a water molecule by the catalytic glutamate (B1630785) residue, which then performs a nucleophilic attack on the carbonyl carbon of the peptide's scissile bond.

QM/MM calculations can determine the free energy barriers (activation energies) for key steps in this process. By comparing the energy barriers for different proposed pathways, researchers can elucidate the most probable reaction mechanism. These calculations provide fundamental insights into how the enzyme lowers the activation energy of peptide bond hydrolysis, explaining the catalytic power and specificity of the enzyme at an electronic level.

Illustrative Data Table 7.3.1: Calculated Energy Barriers for the Cleavage of the Gly-Cys(ME) Bond

Disclaimer: The following data are for illustrative purposes only and represent typical outputs from a QM/MM calculation. Specific experimental or computational results for this exact peptide-enzyme complex are not available in the cited literature.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
TS1Nucleophilic attack by activated water molecule16.5
INT1Formation of the tetrahedral intermediate-5.2 (relative to reactant)
TS2Protonation of the leaving group nitrogen12.8
PRODCollapse of the intermediate and peptide bond cleavage-15.0 (relative to reactant)

Future Research Trajectories and Emerging Biotechnological Applications

Design and Synthesis of Next-Generation Enzyme Substrates Based on Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 Insights

The structural and functional characteristics of this compound provide a foundation for the rational design of advanced enzyme substrates. This peptide is likely a substrate for matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases like cancer. echelon-inc.comresearchgate.net The design of early MMP inhibitors was often based on the cleavage sites of peptide substrates. researchgate.net

Future research will focus on leveraging the known substrate specificity of peptides like this compound to create next-generation substrates with enhanced features. This includes the development of substrates with improved selectivity for specific MMPs, which is crucial given the high degree of homology within the catalytic domains of the MMP family. By systematically modifying the peptide sequence—for instance, by substituting amino acids at key positions—researchers can fine-tune substrate recognition and cleavage by target enzymes.

Furthermore, insights from existing fluorogenic substrates are being used to develop novel probes. For example, the combination of different fluorophores and quenchers can lead to substrates with improved photophysical properties, such as enhanced brightness and reduced background fluorescence, leading to more sensitive assays. nih.goveurogentec.com

Development of Orthogonal Biosensors

A significant leap forward in enzyme detection lies in the creation of orthogonal biosensors. These are systems that can detect the activity of a specific enzyme within a complex biological sample without interference from other components. Building on the principles of FRET (Förster Resonance Energy Transfer), which is utilized in substrates like this compound, researchers are designing more sophisticated biosensors. rsc.org

The development of orthogonal biosensors involves engineering peptide sequences with highly specific recognition motifs for the target enzyme. acs.org This specificity is paramount to avoid cross-reactivity. By coupling these specific peptide substrates to distinct pairs of fluorophores and quenchers, it is possible to create a panel of biosensors that can simultaneously measure the activity of multiple enzymes in a single sample. acs.org This multiplexing capability is a significant advancement for diagnostics and systems biology research. acs.org

Another approach to achieving orthogonality is through the use of "binder/tag" systems, where a short peptide tag is incorporated into a protein and is only exposed to interact with a fluorescently labeled binder protein upon a specific conformational change, such as enzyme cleavage. nih.gov This allows for the visualization of individual protein conformations in living cells. nih.gov

Biosensor ComponentFunction in Orthogonal SensingKey Development Areas
Peptide Scaffold Provides specificity for the target enzyme.Modification of amino acid sequence for enhanced selectivity; incorporation of unnatural amino acids.
FRET Pair Enables detection of cleavage through changes in fluorescence.Use of novel fluorophores and quenchers with distinct spectral properties; quantum dots for multiplexing. rsc.orgthno.org
Immobilization Strategy Attaches the biosensor to a surface for array-based detection.Use of nanoparticles or conductive surfaces for enhanced signal and stability. acs.org

Exploration of Novel Enzymatic Targets Amenable to Profiling with Related Peptide Scaffolds

The peptide scaffold of this compound can be adapted to search for and characterize novel enzymatic targets. By creating combinatorial peptide libraries based on this and similar sequences, researchers can screen for new proteases that may be involved in various physiological and pathological processes. americanpeptidesociety.orgnih.gov

This approach involves synthesizing a large collection of peptides with randomized amino acid sequences at specific positions. americanpeptidesociety.org This library is then exposed to a biological sample or a purified enzyme preparation. Peptides that are cleaved by the enzyme(s) of interest can be identified, revealing the preferred substrate sequences. This information is invaluable for identifying unknown proteases and for developing specific substrates and inhibitors for them. nih.gov

For instance, a combinatorial library of intramolecularly quenched fluorogenic peptides was successfully used to identify substrates for a novel human aspartic protease, demonstrating the power of this technique in drug discovery. nih.gov This methodology facilitates the rapid optimization of protease substrates, which is crucial for developing high-throughput screening assays for new drug candidates. nih.gov

Advancements in Microfluidic and Miniaturized Assay Systems Utilizing Fluorogenic Peptide Substrates

The demand for high-throughput screening in drug discovery and diagnostics has driven significant advancements in microfluidic and miniaturized assay systems. mdpi.com These platforms offer numerous advantages for working with fluorogenic peptide substrates like this compound, including reduced reagent consumption, faster analysis times, and the ability to perform thousands of parallel reactions. asm.orgresearchgate.net

Droplet-based microfluidics is a particularly powerful technology where picoliter- to nanoliter-sized aqueous droplets, each containing a single cell or enzyme reaction, are generated in an immiscible oil phase. mdpi.comasm.org This compartmentalization allows for the high-throughput screening of vast libraries of enzymes or potential inhibitors. researchgate.net When a fluorogenic substrate is encapsulated within these droplets, enzymatic activity can be detected by an increase in fluorescence, enabling the sorting and identification of droplets containing active enzymes or effective inhibitors. asm.org

These miniaturized systems are being continuously improved to allow for more complex assays, such as the simultaneous measurement of multiple protease activities by using different FRET-based substrates in distinct droplet populations. researchgate.net The integration of microfluidics with other analytical techniques, such as mass spectrometry, is also expanding the capabilities of these platforms for detailed biochemical analysis.

Microfluidic SystemApplication with Fluorogenic Peptide SubstratesKey Advantages
Droplet-based Microfluidics High-throughput screening of enzyme activity and inhibitors. asm.orgnih.govMassive parallelism, low sample consumption, quantitative analysis. researchgate.net
Continuous-flow Microreactors Kinetic studies of enzyme reactions.Precise control over reaction time and conditions.
Microarrays Multiplexed detection of different enzyme activities. nih.govHigh-density screening, simultaneous analysis of many samples.

Q & A

Basic Research Questions

Q. How can the tertiary structure of Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 be determined experimentally?

  • Methodology : Use quantum chemical calculations (e.g., density functional theory, DFT-B3LYP) with a 6-31G* basis set to optimize the 3D geometry and generate molecular surfaces. Validate computational models with experimental techniques like X-ray crystallography or NMR spectroscopy. Reference structural data files (SDF/MOL) for visualization in molecular modeling software .

Q. What are standard protocols for assessing this peptide’s activity as a collagenase substrate?

  • Methodology : Perform enzymatic assays using reverse-phase HPLC to monitor cleavage at the Gly-Leu bond. Use synthetic standards (e.g., Dnp-Pro-Leu-Gly-OH) for product verification via co-elution. Measure kinetic parameters (e.g., kcat/Km) under controlled pH and temperature conditions .

Advanced Research Questions

Q. How can researchers optimize this peptide’s catalytic efficiency for collagenase activity studies?

  • Methodology : Apply substrate mapping by synthesizing variants with modified residues (e.g., replacing Trp with Cys(ME) or His at P1/P2 positions). Use defined substrate mixtures and competitive assays to identify sequences with enhanced kcat/Km ratios. Validate via HPLC/CF-FAB-MS to assign structural identities to cleavage products .

Q. How should contradictory cleavage data (e.g., variable kcat/Km values) be addressed in enzymatic assays?

  • Methodology : Replicate assays under standardized buffer conditions (e.g., Tris-HCl, Ca<sup>2+</sup> concentrations). Use internal controls (e.g., unmodified substrate) to normalize activity. Investigate enzyme-substrate interactions via molecular docking simulations to identify steric or electronic conflicts introduced by residue substitutions .

Q. What computational methods validate the peptide’s stability under physiological conditions?

  • Methodology : Conduct molecular dynamics (MD) simulations to assess conformational flexibility and solvent accessibility. Compare results with experimental stability data (e.g., circular dichroism spectroscopy). Use RI-MP2 energy corrections to refine quantum chemical predictions of bond dissociation energies .

Q. How can high-throughput screening improve the identification of protease-resistant analogs?

  • Methodology : Employ combinatorial libraries with mixed amino acid residues at variable positions (e.g., P1/P2). Screen against collagenase using fluorescence-based assays (e.g., MCA-labeled substrates). Analyze cleavage patterns via tandem MS to prioritize analogs with retained activity and reduced degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.